REACTION_CXSMILES
|
C(=O)([O-])[O-].[Na+:5].[Na+].[P:7](O)(O)([O-:9])=[O:8].[NH4+].[O-:13][P:14]([O:17][P:18]([O-:21])([O-:20])=[O:19])(=[O:16])[O-:15].[Na+].[Na+].[Na+].[Na+].[O-][P:27]([O:30][P:31]([O:34][P:35]([O-:38])([O-:37])=[O:36])([O-:33])=[O:32])([O-:29])=[O:28].[Na+].[Na+].[Na+].[Na+].[Na+]>>[O-:16][P:14]1([O:15][P:7]([O-:9])(=[O:8])[O:38][P:35]([O-:37])(=[O:36])[O:34][P:31]([O-:33])(=[O:32])[O:30][P:27]([O-:29])(=[O:28])[O:20][P:18]([O-:21])(=[O:19])[O:17]1)=[O:13].[Na+:5].[Na+:5].[Na+:5].[Na+:5].[Na+:5].[Na+:5] |f:0.1.2,3.4,5.6.7.8.9,10.11.12.13.14.15,16.17.18.19.20.21.22|
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])(O)O.[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]P([O-])(=O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[O-]P1(=O)OP(=O)(OP(=O)(OP(=O)(OP(=O)(OP(=O)(O1)[O-])[O-])[O-])[O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |